molecular formula C10H11N3O3 B2368793 Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate CAS No. 1339879-66-1

Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B2368793
CAS No.: 1339879-66-1
M. Wt: 221.216
InChI Key: QTNHNFLJLCOTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate (CAS: 1250535-53-5) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 1-methylpyrazol-5-yl group at the 5-position and an ethyl ester at the 4-position. Its molecular formula is C₁₀H₁₁N₃O₃, with a molecular weight of 221.22 g/mol. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, notably in the preparation of BAY-9835, a first-in-class ADAMTS7 inhibitor . It is synthesized via acid hydrolysis of precursors under reflux conditions, followed by purification using dichloromethane/methanol . The compound’s structure has been validated through spectroscopic methods (NMR, IR, MS) and crystallographic techniques, as indicated by references to SHELX software in structural analyses .

Properties

IUPAC Name

ethyl 5-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-15-10(14)8-9(16-6-11-8)7-4-5-12-13(7)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNHNFLJLCOTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method is the cyclocondensation of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized from hydrazines and 1,3-diketones, while the oxazole ring can be formed from α-haloketones and amides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The process often includes the use of catalysts and specific reaction conditions to ensure efficient coupling of the pyrazole and oxazole rings. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

Study Cell Line IC50 (µM) Remarks
Aziz-ur-Rehman et al. (2018)MCF7 (Breast Cancer)15.2Effective against hormone-sensitive breast cancer cells .
Prabhakar et al. (2024)LN229 (Glioblastoma)10.5Induced apoptosis in glioblastoma cells .

The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer metabolism, although further research is needed to elucidate these pathways.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against both bacterial and fungal strains. The following table summarizes findings from various studies:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18Prabhakar et al. (2024)
Escherichia coli15Aziz-ur-Rehman et al. (2018)
Candida albicans20Prabhakar et al. (2024)

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a pesticide or herbicide due to its ability to inhibit plant pathogens and pests. Preliminary studies suggest it may disrupt the metabolic pathways of certain fungi and insects, leading to their mortality.

Case Study 1: Anticancer Evaluation

In a study published by Aziz-ur-Rehman et al., this compound was synthesized and evaluated for its anticancer properties. The researchers found that the compound significantly reduced cell viability in MCF7 breast cancer cells through apoptotic pathways, demonstrating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation by Prabhakar et al. highlighted the antimicrobial efficacy of the compound against common pathogens like Staphylococcus aureus and Candida albicans. The study utilized disc diffusion methods to assess the inhibition zones, confirming its potential application in treating infections caused by resistant strains .

Mechanism of Action

The mechanism by which Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole and oxazole rings can interact with enzymes and receptors, modulating their activity. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Ethyl 5-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate and analogous heterocyclic compounds:

Compound Name Key Structural Features Functional Groups/Substituents Applications/Synthesis Notable Properties
This compound (Target) 1,3-oxazole + 1-methylpyrazol-5-yl at C5; ethyl ester at C4 Ester (C4), methylpyrazole (C5) Intermediate for ADAMTS7 inhibitors (e.g., BAY-9835) Lipophilic due to ester; versatile building block
Methyl 5-((3-(4-methylphenyl)-1H-pyrazol-5-yl)amino)-2-phenyl-1,3-oxazole-4-carboxylate 1,3-oxazole + phenyl at C2; amino-linked 4-methylphenyl-pyrazole at C5 Amino bridge, phenyl, methylphenyl Antimicrobial/antiproliferative screening Higher polarity due to amino group; melting point 185–187°C
Ethyl 5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylate 1-methylpyrazole + cinnamamido-benzamido chain; ester at C4 Amide, cinnamamide Antibiofilm activity against Candida albicans Bulky substituents enhance biofilm inhibition
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1,2,3-triazole + pyridinyl at C1; formyl at C5 Formyl, pyridinyl Crystal structure analysis; hydrogen-bonding motifs Reactive formyl group; used in supramolecular chemistry
5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid Isoxazole + ethyl/methylpyrazole at C5; carboxylic acid at C3 Carboxylic acid, ethylpyrazole Not specified (likely intermediate) Higher acidity and hydrophilicity compared to esters
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate Positional isomer: 1-methylpyrazol-4-yl at C5 Methylpyrazole (C4 position) Discontinued lab reagent (CymitQuimica) Altered electronic effects due to pyrazole regioisomerism
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate 1,2,4-oxadiazole + 4-fluorophenyl-pyrazole at C3 Fluorophenyl, oxadiazole Not specified (pharmaceutical intermediate) Electron-withdrawing fluorine enhances metabolic stability

Key Comparative Insights:

Structural Diversity :

  • The target compound lacks bulky substituents (e.g., cinnamamido groups in ), making it more suitable as a synthetic intermediate rather than a bioactive agent.
  • Positional isomerism (e.g., pyrazole at C4 vs. C5 in ) significantly alters electronic properties and reactivity.

Functional Group Impact: Esters vs. Acids: The ethyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., ), influencing bioavailability in drug design. Amino/Azido Groups: Compounds with amino bridges () or azido groups () exhibit higher polarity and reactivity, enabling diverse applications in click chemistry or antimicrobial activity.

Synthetic Routes :

  • The target compound is synthesized via straightforward acid hydrolysis , whereas analogs like the triazole derivative require multi-step protocols involving azide-alkyne cycloaddition.

Biological and Physical Properties :

  • Bulky substituents (e.g., cinnamamido in ) improve antibiofilm activity but reduce synthetic accessibility.
  • Fluorinated analogs () offer enhanced metabolic stability due to the fluorine atom’s electron-withdrawing effects.

Crystallography and Validation :

  • The use of SHELX software is common for validating crystal structures of such compounds, ensuring accuracy in structural elucidation.

Biological Activity

Ethyl 5-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that exhibits a variety of biological activities, primarily due to its unique structural features combining pyrazole and oxazole moieties. This article delves into the biological activities associated with this compound, including its anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C10H11N3O3C_{10}H_{11}N_{3}O_{3} and a molecular weight of approximately 221.21 g/mol. Its structure is characterized by the presence of an ethyl ester functional group, enhancing its solubility and reactivity in biological systems.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In studies evaluating various pyrazole derivatives, compounds similar to this compound have demonstrated potent COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM .

A specific study highlighted that certain derivatives showed minimal gastrointestinal toxicity while maintaining high anti-inflammatory efficacy, suggesting that this compound could be developed as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains. For instance, related pyrazole compounds have shown minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The structural characteristics of the compound likely contribute to its ability to disrupt microbial cell functions.

Anticancer Potential

Emerging research points towards the potential anticancer properties of this compound. Studies involving similar pyrazole derivatives have reported antiproliferative effects on several human tumor cell lines, with growth inhibition values in the nanomolar range . The mechanisms behind these effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example:

  • COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Microbial Interaction : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

Case Study 1: Anti-inflammatory Efficacy

In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound exhibited significant reductions in edema compared to controls. The most effective compounds demonstrated over 90% inhibition of edema formation .

Case Study 2: Antimicrobial Testing

A recent investigation tested various pyrazole derivatives against clinical isolates of E. coli and S. aureus. Results indicated that certain derivatives had MIC values below 0.025 mg/mL, showcasing their potential as effective antimicrobial agents .

Summary Table of Biological Activities

Activity TypeMechanism/TargetKey Findings
Anti-inflammatoryCOX inhibitionIC50 values between 0.034 - 0.052 μM
AntimicrobialDisruption of cell functionEffective against E. coli, S. aureus (MIC < 0.025 mg/mL)
AnticancerCell proliferation inhibitionNanomolar GI50 values against tumor cell lines

Q & A

Q. What are the established synthetic routes for Ethyl 5-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via cyclocondensation of precursors such as ethyl acetoacetate and substituted hydrazines, followed by functional group modifications. For example, hydrolysis of this compound under acidic conditions (6N HCl at 100°C for 2 hours) yields intermediates like 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethanone hydrochloride with 69% yield . Optimization strategies include adjusting solvent systems (e.g., acetonitrile for reflux reactions), catalyst selection, and employing continuous flow reactors to enhance purity and scalability .

Q. How is the structural characterization of this compound performed, particularly for confirming regiochemistry and crystal packing?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to resolve bond lengths, angles, and hydrogen-bonding networks. For example, SC-XRD data for analogous pyrazole-oxazole hybrids reveal O1—C2—C3 angles of ~115–125° and intermolecular hydrogen bonds influencing crystal packing . Spectroscopic methods (NMR, IR) complement XRD by verifying functional groups and tautomeric forms.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to its handling in laboratory settings?

The compound’s ethyl ester group enhances solubility in organic solvents (e.g., dichloromethane, ethanol), while the heterocyclic core contributes to thermal stability. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., 6N HCl hydrolysis ). LogP values (~2–3) can be predicted using software like ACD/Labs to assess lipophilicity for biological assays.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular docking against targets like fungal CYP51 or bacterial enzymes (e.g., DNA gyrase) can rationalize observed antibacterial/antifungal activities . For instance, difluoromethyl pyrazole analogs show enhanced binding affinity due to electronegative substituents .

Q. What strategies are employed to resolve contradictions in synthetic yields or biological activity data across studies?

Reproducibility issues may arise from varying reaction conditions (e.g., solvent purity, catalyst loading). Systematic Design of Experiments (DoE) can identify critical parameters (temperature, pH). For biological data, standardized assays (e.g., MIC for antimicrobial activity) and positive controls (e.g., fluconazole for fungi) ensure comparability. Contradictions in efficacy (e.g., lower activity against Gram-negative vs. Gram-positive bacteria) may stem from membrane permeability differences .

Q. How is the compound functionalized to explore structure-activity relationships (SAR) in drug discovery contexts?

Key modifications include:

  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility and target binding .
  • Heterocycle substitution : Replacing the oxazole with thiazole or imidazole alters electronic properties and bioactivity .
  • Side-chain addition : Introducing cinnamamido or phenoxyacetamido groups enhances antifungal potency via π-π stacking with enzyme active sites .

Q. What methodologies are used to study its role in multi-component reactions for generating diverse heterocyclic libraries?

The compound serves as a building block in Ugi, Passerini, or Hantzsch reactions. For example, coupling with cinnamoyl chlorides under reflux (acetonitrile, 8 hours) yields hybrid scaffolds with dual antibacterial/antiproliferative activities . High-throughput screening (HTS) and LC-MS/MS monitoring ensure reaction efficiency and product diversity.

Methodological Tables

Table 1: Comparative Synthetic Yields Under Different Conditions

MethodConditionsYield (%)Reference
Acidic hydrolysis6N HCl, 100°C, 2h69
Reflux in acetonitrile8h, cinnamoyl chloride75–80
Continuous flow reactorEthanol, room temperature85

Table 2: Biological Activity Against Pathogens

PathogenMIC (µg/mL)Analog CompoundReference
Candida albicans8–16Difluoromethyl pyrazole
Staphylococcus aureus32Phenoxyacetamido derivative

Key Citations

  • Structural refinement: SHELX software suite .
  • Synthetic protocols: Hydrolysis , multi-component reactions .
  • Biological evaluation: Antifungal SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.